7-Methylbenzo[d]isoxazol-3-amine
Description
Significance of the Benzo[d]isoxazole Heterocycle in Organic Synthesis and Life Sciences
The benzo[d]isoxazole scaffold is a "privileged structure" in drug discovery, frequently appearing in molecules with significant pharmacological activity. Its importance stems from its ability to serve as a versatile framework for developing therapeutic agents across various disease areas. ontosight.ainih.govnih.gov The fusion of the benzene (B151609) and isoxazole (B147169) rings creates a rigid system that can be strategically functionalized to interact with a wide range of biological targets, including enzymes and receptors. researchgate.net
In the realm of life sciences, derivatives of benzo[d]isoxazole have demonstrated a broad spectrum of biological effects. Research has highlighted their potential as neuroprotective, anti-inflammatory, antimicrobial, and antitumor agents. ontosight.ainih.gov For instance, certain benzo[d]isoxazole derivatives have been investigated as potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α, a key target in cancer therapy due to its role in tumor progression and metastasis. nih.gov A study focused on N-phenylbenzo[d]isoxazole-3-carboxamides identified compounds with significant inhibitory activity against HIF-1α transcription in cell-based assays. nih.gov
Beyond its role in pharmaceuticals, the benzo[d]isoxazole core is a valuable building block in organic synthesis. ontosight.ai Its chemical stability combined with the reactivity of the isoxazole ring allows for its use as a key intermediate in the construction of more complex molecular architectures. ontosight.airsc.org Synthetic chemists utilize the benzo[d]isoxazole nucleus to access a variety of compounds through reactions like condensation, substitution, and ring-opening, demonstrating its versatility in creating molecular diversity. nih.govnih.gov
Table 1: Selected Biological Activities of Benzo[d]isoxazole Derivatives
| Derivative Class | Reported Biological Activity | Key Research Finding | Reference |
|---|---|---|---|
| General Benzo[d]isoxazole Derivatives | Neuroprotective, Anti-inflammatory, Antimicrobial | The core structure is of interest for developing new pharmaceuticals due to a range of potential biological activities. | ontosight.ai |
| Benzo[d]oxazole-based Derivatives | Neuroprotective | A series of synthetic derivatives showed neuroprotective effects on β-amyloid-induced PC12 cells, relevant to Alzheimer's disease research. | nih.gov |
| N-phenylbenzo[d]isoxazole-3-carboxamides | HIF-1α Inhibition | Identified potent inhibitors of HIF-1α transcription, a target for cancer therapy, with IC50 values as low as 24 nM. | nih.gov |
| 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives | Antimicrobial, Antioxidant | New thiourea (B124793) and urea (B33335) derivatives were synthesized and showed efficacy as antimicrobial and antioxidant agents. | researchgate.net |
Overview of Aminoisoxazole Derivatives in Academic Research
Aminoisoxazole derivatives represent a significant subclass of isoxazole compounds that have garnered considerable attention in academic and industrial research. The presence of an amino group on the isoxazole ring introduces new chemical properties and potential biological interactions, significantly broadening the therapeutic applicability of the scaffold. scribd.com The position of the amino group, as in 3-aminoisoxazole (B106053) or 5-aminoisoxazole, is a key determinant of the molecule's chemical behavior and biological function. scribd.comnih.govnih.gov
In medicinal chemistry, the 2-aminooxazole moiety is often considered a bioisostere of the 2-aminothiazole (B372263) scaffold, a common fragment in many established drugs. nih.govnih.gov This isosteric replacement, substituting the sulfur atom of the thiazole (B1198619) with an oxygen atom, can offer advantages such as improved solubility and altered metabolic stability without losing the desired biological activity. nih.govnih.gov This strategy has been successfully applied in the development of novel antitubercular agents, where 2-aminooxazole derivatives demonstrated promising activity against Mycobacterium tuberculosis, comparable to their 2-aminothiazole counterparts. nih.govresearchgate.net
Research into 3-aminoisoxazole derivatives, which are structurally analogous to 7-Methylbenzo[d]isoxazol-3-amine, has revealed their potential as potent enzyme inhibitors. A notable area of investigation is their activity against receptor tyrosine kinases (RTKs), which are crucial targets in oncology. nih.govacs.org For example, a series of 3-amino-benzo[d]isoxazole compounds were synthesized and found to be powerful inhibitors of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families of RTKs. acs.org These findings underscore the importance of the 3-aminobenzo[d]isoxazole scaffold in designing multi-targeted inhibitors for cancer treatment. nih.govacs.org
Table 2: Research Highlights of Aminoisoxazole Derivatives
| Derivative Class | Area of Research | Key Finding | Reference |
|---|---|---|---|
| 2-Aminooxazoles | Antitubercular Agents | Considered effective bioisosteres of 2-aminothiazoles, showing promising activity against M. tuberculosis. | nih.govresearchgate.net |
| N-oxazolyl-carboxamides | Antimicrobial Agents | Showed high activity against mycobacteria, including multidrug-resistant strains of M. tuberculosis. | nih.gov |
| 3-Amino-benzo[d]isoxazoles | Receptor Tyrosine Kinase Inhibition | Identified as potent, multi-targeted inhibitors of VEGFR and PDGFR kinase families, with potential for cancer therapy. | acs.org |
| 3-amino-benzo[d]isoxazole based compounds | c-Met Kinase Inhibition | Compounds displayed potent inhibitory activity against the c-Met tyrosine kinase, implicated in tumor growth and metastasis. | nih.gov |
| 5-amino-3-methyl-isoxazole-4-carboxylic acid | Peptide Synthesis | Used as a novel unnatural amino acid for the solid-phase synthesis of mixed peptides. | nih.gov |
Structure
3D Structure
Properties
CAS No. |
1699584-90-1 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
7-methyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)11-10-8(6)9/h2-4H,1H3,(H2,9,10) |
InChI Key |
HSNPIDUOHGWFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NO2)N |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methylbenzo D Isoxazol 3 Amine and Its Analogs
Established Synthetic Pathways for the Benzo[d]isoxazol-3-amine Scaffold
The foundational synthesis of the benzo[d]isoxazol-3-amine structure relies on established chemical transformations, primarily involving cyclization to form the heterocyclic ring and subsequent or integrated amination steps.
The construction of the benzo[d]isoxazole ring is a critical step, and several reliable methods have been reported. A primary route involves the intramolecular cyclization of appropriately substituted benzene (B151609) derivatives. One of the most common methods is the cyclization of ortho-hydroxybenzonitriles or their derivatives. For instance, the reaction of a substituted 2-fluorobenzonitrile (B118710) with a source of sulfide, followed by treatment with ammonia (B1221849) and an oxidant like sodium hypochlorite, can yield the corresponding benzo[d]isothiazol-3-amine, a close structural analog, indicating a viable pathway for benzo[d]isoxazoles. arkat-usa.org
Another widely used strategy is the intramolecular 1,3-dipolar cycloaddition of nitrile oxides. mdpi.commdpi.com This method often starts from an aldoxime, which is oxidized in situ to generate a reactive nitrile oxide intermediate. If the starting molecule also contains an alkene or alkyne, this intermediate can undergo an intramolecular cycloaddition to form the fused isoxazole (B147169) or isoxazoline (B3343090) ring system. mdpi.commdpi.com For example, (E)-2-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde oxime can be cyclized to form 9-Chloro-4H-chromeno[4,3-c]isoxazole, demonstrating the formation of a fused isoxazole ring adjacent to a benzene ring. mdpi.com
A further established method involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds, which first forms an imine with one carbonyl group, followed by the hydroxyl group attacking the second carbonyl and subsequent dehydration to form the aromatic isoxazole ring. youtube.com While typically used for simple isoxazoles, this principle can be extended to benzo-fused systems by using precursors like 2-hydroxyacetophenones. zenodo.org
The table below summarizes key cyclization strategies for forming the benzo[d]isoxazole scaffold.
| Starting Material Type | Key Reagents/Conditions | Product Type | Reference |
| o-Hydroxyaryl Ketoximes | Base, Dehydration | Benzo[d]isoxazole | google.com |
| o-Alkoxybenzaldehyde Oximes | Acid catalyst, Oxidation | Fused Benzo[d]isoxazole | mdpi.com |
| 2-Fluorobenzonitriles | N-deprotonation, SNAr Cyclization | Benzo[d]oxazole (analog) | nih.gov |
| Phenyl Salicylate Derivatives | Mesylation, Base-induced cyclization | Ketosultone (precursor) | google.comgoogle.com |
Introducing the amine group at the 3-position of the isoxazole ring is a crucial transformation. One direct approach is the reaction of amines with 3-halo-isoxazole precursors. For example, a two-step procedure has been described where readily available 3-bromoisoxazolines react with amines in the presence of a base to give 3-aminoisoxazolines, which are then oxidized to the corresponding 3-aminoisoxazoles in high yields. nih.govresearchgate.net This addition-elimination mechanism provides a versatile route to various N-substituted 3-aminoisoxazoles. nih.gov
Another strategy involves building the ring with the nitrogen atom already in place. This can be achieved through the reaction of hydroxylamine hydrochloride with β-ketonitriles. For example, 3-aminocrotononitrile (B73559) reacts with hydroxylamine hydrochloride to produce 5-amino-3-methylisoxazole, showcasing a method where the amine is incorporated from the starting nitrile functionality. nih.gov
Furthermore, isoxazoles themselves can act as amination reagents in certain transition metal-catalyzed reactions, particularly in reactions with alkynes, where the N-O bond of the isoxazole cleaves to form an α-imino metal carbene intermediate that participates in the synthesis of new N-heterocycles. rsc.org Although this is often used for synthesizing other heterocycles, it highlights the inherent reactivity of the isoxazole N-O bond which can be exploited for amination.
Advanced Synthetic Approaches to Functionalized 7-Methylbenzo[d]isoxazol-3-amine Derivatives
Modern synthetic chemistry offers more sophisticated tools to construct and functionalize the this compound scaffold, enabling greater efficiency, control, and molecular diversity.
Transition metal catalysis has become indispensable for the synthesis and functionalization of heterocyclic compounds, including benzo[d]isoxazoles. Palladium-catalyzed reactions are particularly prominent. rsc.orgmit.edu For instance, palladium catalysts can be used for C-H activation, allowing for the direct arylation of the isoxazole ring. mdpi.com A reported method describes the palladium-catalyzed C5 arylation of a tetrahydrobenzo[c]isoxazole with 4-iodotoluene, yielding the C5-arylated product. mdpi.com Such C-H functionalization strategies can be applied to introduce substituents onto the benzene ring of the benzo[d]isoxazole core. nih.gov
Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds. This method can be applied to couple aryl halides with amines, providing a direct route to N-aryl benzo[d]isoxazol-3-amines from a 3-halobenzo[d]isoxazole precursor. beilstein-journals.orgresearchgate.net Copper-catalyzed reactions also offer viable routes for annulation and amination. arkat-usa.org
The table below illustrates examples of transition metal-catalyzed reactions relevant to the synthesis of functionalized benzo[d]isoxazoles.
| Reaction Type | Catalyst System | Substrates | Product Feature | Reference |
| C-H Arylation | [PdCl2(MeCN)2] | Tetrahydrobenzo[c]isoxazole, 4-Iodotoluene | C5-Arylated Benzoisoxazole | mdpi.com |
| N-Arylation | Pd(OAc)2, Xantphos | Cyclic Iodonium Salt, Aniline | N-Aryl Carbazole (related cascade) | beilstein-journals.org |
| Annulation | CuBr2 | 2-Bromo-N-arylbenzimidamide, Sulfur Powder | Benzo[d]isothiazole (analog) | arkat-usa.org |
| C-H Functionalization | Rh(III) or Co(III) | Carbazoles/Indolines, Maleimides | C-H Succinimide Installation | nih.gov |
Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. eurekaselect.comabap.co.innveo.org The synthesis of isoxazole and benzoxazole (B165842) derivatives has benefited significantly from this technology. zenodo.orgeurekaselect.comias.ac.in
For example, the reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride to form isoxazoles can be efficiently carried out under microwave irradiation. zenodo.org One study reports the synthesis of 3-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-chromen-4-ones from 1,3-propanediones and hydroxylamine hydrochloride in ethanol, with the reaction being completed in minutes under microwave heating. zenodo.org Similarly, the condensation of 2-aminophenols with various partners to form benzoxazoles is greatly facilitated by microwave energy. eurekaselect.comias.ac.in These protocols suggest that the key cyclization and condensation steps required for this compound synthesis could be significantly optimized using microwave assistance. abap.co.in
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, are highly valued for their efficiency and atom economy. nih.gov Several MCRs have been developed for the synthesis of isoxazole and related heterocyclic systems. nih.govresearchgate.netbeilstein-journals.org
A one-pot, three-component reaction between a substituted aldehyde, a β-oxoester like methyl acetoacetate, and hydroxylamine hydrochloride has been used to synthesize isoxazole derivatives. nih.gov This approach, often facilitated by eco-friendly catalysts like fruit juices, demonstrates a straightforward assembly of the isoxazole ring from simple precursors. nih.govresearchgate.net Isocyanide-based MCRs are also powerful for building complex heterocyclic scaffolds. For instance, the reaction of cyclic imines, isocyanides, and gem-diactivated olefins can produce pyrrole-fused dibenzoxazepines, highlighting the potential for MCRs to construct complex systems incorporating cores structurally related to benzo[d]isoxazoles. beilstein-journals.org The Ugi multicomponent reaction coupled with an intramolecular nitrile oxide cycloaddition has also been shown to provide access to unique heterocyclic systems in just two steps from readily available starting materials. researchgate.net
Chemical Reactivity and Transformation Studies of 7 Methylbenzo D Isoxazol 3 Amine
Reactions Involving the Amine Functionality
The primary amine group at the 3-position of the benzo[d]isoxazole ring is a key site for nucleophilic reactions. Its reactivity is comparable to other aryl amines, allowing for a range of functionalization reactions. For instance, studies on the closely related 5-methylisoxazol-3-amine show that the amine group readily attacks electrophilic carbons. In one such study, 5-methylisoxazol-3-amine reacts with activated enol ethers, such as diethyl ethoxymethylenemalonate, through a nucleophilic attack by the amine group. This initial condensation can be followed by an intramolecular cyclization, demonstrating the amine's capacity to initiate complex reaction cascades.
These reactions highlight the nucleophilic character of the exocyclic amine group, which can participate in condensation reactions to form new C-N bonds. The reaction of 5-methylisoxazol-3-amine with various activated enol ethers leads to the formation of isoxazolylenamines in high yields. This reactivity is fundamental to the derivatization strategies discussed in subsequent sections.
Reactivity at the Benzo[d]isoxazole Ring System
The benzo[d]isoxazole ring, also known as 1,2-benzisoxazole, is a relatively stable heterocyclic system but can undergo specific transformations under certain conditions. ontosight.ai One of the notable reactions of this ring system is its susceptibility to base-promoted ring opening. beilstein-journals.org Such transformations have been reported for benzo[d]isoxazoles, where the isoxazole (B147169) ring is cleaved. beilstein-journals.orgacs.org This reaction typically proceeds through the formation of a ring-opened oxime intermediate. researchgate.netgoogle.com
For instance, treatment of benzo[d]isoxazole derivatives with a base can lead to the cleavage of the N-O bond, which is the weakest bond in the isoxazole ring. These ring-deconstructed intermediates can then be used to synthesize other heterocyclic systems. researchgate.net While specific studies on the 7-methyl derivative are not detailed, it is anticipated that it would undergo similar base-catalyzed ring-opening reactions, potentially yielding a substituted 2-cyanophenol derivative. The presence of the electron-donating methyl group at the 7-position might influence the rate and regioselectivity of such ring-opening reactions.
Derivatization Strategies for Novel Chemical Entities
The dual functionality of 7-Methylbenzo[d]isoxazol-3-amine makes it an attractive starting material for creating libraries of novel compounds through various derivatization strategies.
The formation of sulfonamides is a common and robust reaction for primary amines. This transformation is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. mdpi.com This method is widely used for the synthesis of sulfonamides with a broad range of biological activities. nih.govnih.gov
The synthesis of sulfonamide derivatives from amino-isoxazole scaffolds is well-documented. nih.govnih.gov For example, a general procedure involves dissolving the amino-isoxazole and the desired sulfonyl chloride in a suitable solvent like dichloromethane, followed by the addition of a base. mdpi.com This approach is expected to be directly applicable to this compound to produce a variety of N-(7-methylbenzo[d]isoxazol-3-yl)sulfonamides.
| Reactant A | Reactant B | Typical Conditions | Product Type |
| This compound | Aryl/Alkyl Sulfonyl Chloride | Dichloromethane, Triethylamine, Room Temp | N-(7-methylbenzo[d]isoxazol-3-yl)sulfonamide |
This table represents a generalized synthetic approach based on analogous reactions. mdpi.com
Similar to sulfonamide formation, the amine group of this compound can be readily acylated to form carboxamides or reacted with isocyanates to form ureas.
Carboxamide synthesis typically involves the reaction of the amine with an acyl chloride or a carboxylic acid activated with a coupling agent (e.g., HATU, DCC). nih.gov Studies on related benzo[d]isoxazole structures have utilized amide condensation reactions to produce various derivatives. nih.gov For example, benzo[d]isoxazole-3-carboxylic acid can be coupled with various amines to form amides. nih.gov The reverse reaction, coupling this compound with various carboxylic acids, is a standard and predictable transformation.
Urea (B33335) synthesis is generally accomplished by treating the amine with an appropriate isocyanate. This reaction is typically high-yielding and proceeds under mild conditions. Alternatively, reaction with carbamoyl (B1232498) chlorides or activation with reagents like phosgene (B1210022) or its equivalents followed by reaction with another amine can also yield ureas. Syntheses of ureas from isoxazole-containing amines have been reported as a strategy to create compounds with potential biological activity. researchgate.net
| Derivative | Reagent | Typical Conditions | Bond Formed |
| Carboxamide | Acyl Chloride / Carboxylic Acid + Coupling Agent | Aprotic Solvent (e.g., DMF, DCM), Base | Amide (–NH–C=O) |
| Urea | Isocyanate | Aprotic Solvent (e.g., THF, Dichloromethane) | Urea (–NH–C(O)–NH–) |
This table outlines general synthetic pathways based on established organic chemistry principles and analogous reactions. nih.govresearchgate.net
Modern cross-coupling reactions provide powerful tools for forming C-N and C-O bonds, and the amine functionality of this compound can participate in such transformations. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org
In this context, this compound can act as the amine coupling partner with a variety of aryl or heteroaryl halides. This reaction allows for the synthesis of diarylamines or N-aryl-N-heteroarylamines, significantly diversifying the molecular structure. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govnih.gov The choice of ligand is crucial and has been extensively developed to accommodate a wide range of substrates, including primary amines. wikipedia.orgnih.gov This methodology offers a powerful route to complex derivatives that would be difficult to access through classical methods. nih.gov
| Reaction | Coupling Partners | Catalyst System | Product |
| Buchwald-Hartwig Amination | This compound + Aryl/Heteroaryl Halide | Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu) | N-Aryl/Heteroaryl-7-methylbenzo[d]isoxazol-3-amine |
This table describes the application of the Buchwald-Hartwig reaction based on its known scope and mechanism. wikipedia.orgorganic-chemistry.orgnih.gov
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 7-Methylbenzo[d]isoxazol-3-amine. Both ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon framework, respectively.
In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct chemical shifts based on their electronic environment. The methyl group protons (–CH₃) at the 7-position would likely appear as a singlet in the upfield region, typically around 2.0-2.5 ppm. The aromatic protons on the benzene (B151609) ring would resonate in the downfield region, generally between 7.0 and 8.0 ppm. Their specific shifts and coupling patterns (doublets, triplets) would depend on their position relative to the methyl and isoxazole (B147169) ring substituents. The amine protons (–NH₂) at the 3-position would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the methyl group would be found in the upfield region (around 15-25 ppm). The aromatic and heterocyclic carbons would be located in the more deshielded region (110-160 ppm). The carbon atom attached to the amino group (C3) and the carbons of the isoxazole ring would have characteristic shifts influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₃ (at C7) | 2.0 - 2.5 | Singlet |
| Aromatic-H | 7.0 - 8.0 | Multiplet |
Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| -CH₃ | 15 - 25 |
Mass Spectrometry (MS) in Compound Identification and Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₈N₂O), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion peak ([M]⁺).
In an electron ionization (EI) mass spectrum, the molecule would not only show the molecular ion peak but also a series of fragment ions. The fragmentation pattern is a fingerprint of the molecule and can provide valuable structural information. Expected fragmentation pathways could include the loss of small neutral molecules such as HCN or CO, and cleavage of the isoxazole ring. The presence of a methyl group might lead to the formation of a stable tropylium-like ion through rearrangement.
Electrospray ionization (ESI), a soft ionization technique, would typically show a prominent protonated molecule peak [M+H]⁺. Predicted collision cross section (CCS) values for adducts of this compound, which are important for ion mobility-mass spectrometry, have been calculated to range from 126.0 Ų for [M+H]⁺ to 135.8 Ų for [M+K]⁺. bldpharm.com
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted Collision Cross Section (CCS) Ų |
|---|---|
| [M+H]⁺ | 126.0 |
| [M+Na]⁺ | 132.5 |
X-ray Crystallography for Crystalline Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality is required. The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles.
Based on the structures of similar heterocyclic molecules, it is expected that the benzo[d]isoxazole ring system is largely planar. mdpi.comontosight.ai The crystal packing would likely be influenced by intermolecular hydrogen bonds formed by the amine group (N-H···N or N-H···O interactions), as well as π-π stacking interactions between the aromatic rings of adjacent molecules. ontosight.ai These interactions are crucial in governing the solid-state properties of the compound. The specific crystal system and space group would be determined from the diffraction data. For instance, related benzothiazole (B30560) derivatives have been observed to crystallize in monoclinic and orthorhombic systems. mdpi.com
Advanced Vibrational Spectroscopy Applications (e.g., FTIR)
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.
The primary amine group (–NH₂) would be expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com An N-H bending vibration would also be present around 1600 cm⁻¹. wpmucdn.com The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. The C=N stretching of the isoxazole ring and C=C stretching of the benzene ring would likely result in several bands in the 1400-1600 cm⁻¹ region. wpmucdn.com The C-N stretching vibration of the aromatic amine is expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com
Expected FTIR Data for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Primary Amine (N-H) | 3300 - 3500 | Stretch (two bands) |
| Primary Amine (N-H) | 1580 - 1650 | Bend |
| Aromatic C-H | > 3000 | Stretch |
| Aliphatic C-H (-CH₃) | < 3000 | Stretch |
| C=N / C=C | 1400 - 1600 | Stretch |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Currently, there is a lack of specific published studies performing quantum chemical calculations on 7-Methylbenzo[d]isoxazol-3-amine to analyze its electronic structure. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. This information is crucial for understanding the molecule's reactivity, stability, and potential interaction sites. For related isoxazole (B147169) derivatives, quantum chemical calculations have been used to determine electronic properties and correlate them with experimental findings. epstem.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Specific molecular docking and dynamics simulation studies for this compound are not available in the current scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor. arabjchem.org This is followed by molecular dynamics simulations to study the stability of the ligand-protein complex over time. nih.govnih.gov For instance, studies on other isoxazole-containing compounds have utilized these methods to investigate their binding modes and interactions with biological targets like cyclooxygenase (COX) enzymes. nih.govnih.gov These simulations provide insights into the dynamic behavior of the ligand in the binding pocket and help in understanding the key interactions driving binding affinity. samipubco.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
There are no specific Quantitative Structure-Activity Relationship (QSAR) models reported for this compound in the available literature. QSAR studies are statistical models that relate the quantitative chemical structure of a series of compounds to their biological activity. nih.gov To develop a QSAR model, a dataset of compounds with known activities is required, from which molecular descriptors are calculated and correlated with the activity. The absence of such a dataset for a series of analogs of this compound precludes the development of a specific QSAR model.
Investigation of Biological Activity and Mechanistic Insights in Vitro Studies
Enzyme Inhibition Studies
Derivatives of the benzo[d]isoxazole-3-amine core have been investigated as inhibitors of several key enzymes implicated in various diseases.
Kynurenine (B1673888) Aminotransferase (KAT) Inhibitors: While specific studies on 7-Methylbenzo[d]isoxazol-3-amine as a KAT inhibitor are not prevalent, the broader class of isoxazole (B147169) derivatives has been explored for this activity. KATs are enzymes involved in the kynurenine pathway, which is implicated in neurodegenerative diseases. Inhibition of these enzymes is a therapeutic strategy to modulate the levels of kynurenine pathway metabolites.
Sphingomyelin (B164518) Synthase 2 (SMS2) Inhibitors: A series of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives have been identified as potent and highly selective inhibitors of human sphingomyelin synthase 2 (SMS2). nih.govdocumentsdelivered.com SMS2 is a key enzyme in the biosynthesis of sphingomyelin, a major component of cell membranes, and is considered a therapeutic target for chronic inflammation-associated diseases. nih.govdocumentsdelivered.com Through a strategy of conformational restriction, researchers developed compounds with high in vitro potency and selectivity for SMS2. nih.govdocumentsdelivered.com One notable derivative, compound 15w , demonstrated significant inhibitory potency against sphingomyelin synthase activity. nih.govdocumentsdelivered.com
Reverse Transcriptase (RT) Inhibitors: The benzo[d]isoxazole scaffold has been incorporated into a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) known as alkenyldiarylmethanes (ADAMs). nih.gov These compounds target the reverse transcriptase enzyme of HIV-1, which is crucial for viral replication. nih.govmdpi.com Structure-activity relationship studies revealed that ADAMs with the alkenyl side chain positioned trans to the benzo[d]isoxazole ring exhibited submicromolar inhibition of HIV-1 RT. nih.gov In contrast, the cis isomers were significantly less active. nih.gov This highlights the critical role of stereochemistry in the inhibitory activity of these compounds. Furthermore, benzisothiazolone derivatives, which share a similar bicyclic core, have been identified as dual inhibitors of both the DNA polymerase and ribonuclease H activities of HIV-1 RT. mdpi.com
Receptor Tyrosine Kinase (RTK) Inhibition Mechanisms
The benzo[d]isoxazole-3-amine framework has served as a foundation for the development of multi-targeted receptor tyrosine kinase (RTK) inhibitors.
VEGFR and PDGFR Inhibition: A series of 3-amino-benzo[d]isoxazoles featuring a N,N'-diphenyl urea (B33335) moiety at the 4-position have been shown to potently inhibit both the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families of RTKs. nih.gov These receptors are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govnih.gov The mechanism of these type II inhibitors involves binding to and stabilizing the inactive 'DFG-out' conformation of the kinase domain. nih.gov This allosteric inhibition prevents the receptor from carrying out its signaling functions. Molecular docking studies have indicated that isoxazole derivatives can form strong interactions with key amino acid residues in the ATP-binding pocket of VEGFR2, such as Cys919, Asp1046, and Glu885. nih.gov The presence of electron-donating groups on the benzene (B151609) ring linked to the isoxazole has been suggested to be important for activity. nih.gov
Bromodomain and Extra-Terminal Domain (BET) Protein Binding and Inhibition
The benzo[d]isoxazole scaffold has been utilized in the design of inhibitors targeting the bromodomain and extra-terminal domain (BET) family of proteins, which are epigenetic "readers" that regulate gene expression. nih.gov
A 3-methyl-benzo[d]isoxazole derivative, Y06036 , demonstrated potent and selective binding to BET proteins, leading to in vitro and in vivo efficacy against prostate cancer. nih.gov Building on this, a series of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives were designed and synthesized as BRD4 inhibitors for acute myeloid leukemia. nih.gov X-ray crystallography of two of these compounds, 11h and 11r , in complex with the first bromodomain of BRD4 (BRD4(1)) revealed their binding patterns. nih.gov These compounds effectively bind to BRD4(1) and exhibit significant anti-proliferative activity against MV4-11 leukemia cells. nih.gov
In Vitro Anti-Inflammatory Mechanisms
The anti-inflammatory potential of benzo[d]isoxazole derivatives has been linked to their ability to inhibit key inflammatory mediators and enzymes.
As mentioned previously, 4-benzyloxybenzo[d]isoxazole-3-amine derivatives are potent inhibitors of SMS2, an enzyme implicated in chronic inflammation. nih.govdocumentsdelivered.com One such derivative, 15w , was shown to significantly attenuate chronic inflammation in a mouse model. nih.govdocumentsdelivered.com Additionally, a benzoxazole (B165842) derivative, which is structurally related to the benzo[d]isoxazoles, demonstrated significant inhibition of the pro-inflammatory cytokine TNF-α (90.54% inhibition) and a marked inhibition of IL-6 (92.19% inhibition) in vitro. nih.gov This suggests that compounds based on this core structure can exert anti-inflammatory effects by modulating cytokine production. nih.gov
Antifungal and Antibacterial Activity Mechanisms (In Vitro)
The isoxazole ring is a component of various compounds exhibiting antimicrobial properties. researchgate.net
Antifungal Activity: The precise antifungal mechanism of many isoxazole derivatives is still under investigation, but some studies point towards the disruption of fungal cell integrity and virulence factors. For instance, some 5-aminoimidazole-4-carbohydrazonamide derivatives, while not benzo[d]isoxazoles, have been shown to induce the production of reactive oxygen species (ROS) in Candida species. nih.gov One of these compounds also inhibited the dimorphic transition of C. albicans, a key virulence mechanism. nih.gov Other research into thiosemicarbazone derivatives has highlighted their potential as antifungal agents, with molecular docking studies suggesting an affinity for fungal receptor proteins. mdpi.com
Antibacterial Activity: Derivatives of 3-methylbenzo[d]thiazole, a related heterocyclic system, have been shown to exhibit superior antibacterial activity against several drug-sensitive bacterial strains compared to the natural product berberine. nih.gov The proposed mechanism of action for some of these compounds involves the inhibition of FtsZ, a key protein in bacterial cell division. nih.gov Hybrids of isoxazole and triazole have also been synthesized and screened for antibacterial activity, with one conjugate showing a strong response against Escherichia coli and Pseudomonas aeruginosa. mdpi.com The antibacterial effect of this hybrid was attributed to a synergistic effect of the two pharmacophores. mdpi.com
Structure Activity Relationship Sar Studies of 7 Methylbenzo D Isoxazol 3 Amine Derivatives
Impact of Substituent Modifications on Biological Activity
SAR studies on derivatives of the 3-aminobenzo[d]isoxazole scaffold have revealed that the nature and position of substituents on the bicyclic ring system and on the 3-amino group significantly influence their biological activity. The 7-methyl group itself is an important feature, introducing electronic and steric effects that can modulate the interaction of the molecule with its biological targets. vulcanchem.com
Research into 3-aminobenzo[d]isoxazole derivatives as inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in cancer, has provided detailed SAR insights. nih.gov A key modification involves the attachment of various moieties to the 3-amino group. For instance, creating a urea (B33335) linkage between the 3-amino group and different substituted phenyl rings has been a fruitful strategy. The biological activity is highly sensitive to the substitution pattern on these appended rings.
In a series of compounds designed as c-Met inhibitors, modifications were explored at different positions of the benzo[d]isoxazole ring. nih.gov While the primary focus of that study was not on the 7-methyl variant specifically, the general principles apply. The introduction of a urea-linked quinoline (B57606) moiety at the 3-amino position proved to be particularly effective. The substitution on the quinoline ring was critical for potency.
The following table summarizes the impact of various substitutions on the activity of 3-aminobenzo[d]isoxazole derivatives against the c-Met enzyme, highlighting the importance of specific structural modifications.
| Compound ID | Core Scaffold | Modification at 3-Amino Group | c-Met IC₅₀ (nM) |
| 8d | 3-Amino-benzo[d]isoxazole | 1-(6-Methoxyquinolin-4-yl)urea | 5.1 |
| 8e | 3-Amino-benzo[d]isoxazole | 1-(6-(2-Methoxyethoxy)quinolin-4-yl)urea | 3.8 |
| 12 | 3-Amino-benzo[d]isoxazole | 1-(Imidazo[1,2-a]pyridin-6-yl)urea | 3.8 |
| 28a | 3-Amino-benzo[d]isoxazole | 1-(Quinolin-6-ylmethyl)urea | 1.8 |
| 28c | 3-Amino-benzo[d]isoxazole | 1-(1-(Quinolin-6-yl)ethyl)urea | 5.3 |
This table presents data on 3-aminobenzo[d]isoxazole derivatives as c-Met inhibitors. Data sourced from a study on c-Met kinase inhibitors. nih.gov
Similarly, studies on isoxazole-amide analogues as potential anticancer agents have shown that modifications to the amide substituent dramatically affect cytotoxicity. nih.govnih.govresearchgate.net For example, in a series of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides, the nature of the substituent on the amide nitrogen was varied. Derivatives with a 4-methoxyphenyl (B3050149) group (compound 2d) and a 3,4-dimethoxyphenyl group (compound 2e) showed the highest activity against Hep3B liver cancer cells. nih.govnih.govresearchgate.net Conversely, incorporating a bulky and electron-rich 3,4,5-trimethoxyphenyl group (compound 2g) resulted in a loss of activity. nih.govnih.govresearchgate.net This suggests that both electronic properties and steric bulk are critical determinants of biological function.
| Compound ID | Substituent on Amide Nitrogen | Cytotoxicity IC₅₀ (µg/mL) vs. Hep3B cells |
| 2a | 4-Chlorophenyl | >400 |
| 2d | 4-Methoxyphenyl | ~23 |
| 2e | 3,4-Dimethoxyphenyl | ~23 |
| 2f | Phenyl | >400 |
| 2g | 3,4,5-Trimethoxyphenyl | >400 |
This table illustrates the impact of amide substituents on the anticancer activity of isoxazole (B147169) derivatives. Data sourced from studies on isoxazole-amide analogues. nih.govnih.govresearchgate.net
These findings underscore the principle that even minor modifications to the substituents on the core 7-Methylbenzo[d]isoxazol-3-amine structure can lead to significant changes in biological activity, necessitating careful design and synthesis in the development of new therapeutic agents.
Elucidation of Key Pharmacophoric Features
The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For derivatives of this compound, several key pharmacophoric features have been identified through extensive SAR and computational modeling studies.
The core benzo[d]isoxazole ring itself is a critical component, serving as a rigid scaffold that properly orients the key interacting groups. vulcanchem.com The fusion of the benzene (B151609) and isoxazole rings creates a specific shape and electronic distribution that is recognized by target proteins.
The 3-amino group is a crucial pharmacophoric element, often serving as a key hydrogen bond donor. vulcanchem.com In many kinase inhibitors based on this scaffold, the amino group forms a hydrogen bond with a backbone carbonyl group in the hinge region of the kinase domain, a common anchoring point for inhibitors. Modifications to this group, such as acylation or the formation of a urea, maintain its hydrogen bonding capability while allowing for the introduction of additional functionalities to explore other regions of the binding pocket.
In studies of multitargeted receptor tyrosine kinase inhibitors, a N,N'-diphenyl urea moiety attached to the 3-amino group at the 4-position of the benzo[d]isoxazole ring was identified as a critical feature for potent inhibition of both Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families. nih.gov This extended urea structure allows for interactions across the ATP-binding site, forming multiple points of contact that enhance binding affinity.
Strategies for Activity and Selectivity Optimization
A primary goal in drug discovery is to optimize a lead compound's activity against its intended target while minimizing its effects on other proteins, thereby improving its selectivity and reducing potential side effects. Several strategies have been successfully employed to enhance the activity and selectivity of this compound derivatives.
One key strategy involves structure-based drug design . By obtaining the crystal structure of a lead compound bound to its target protein, researchers can visualize the specific interactions and identify opportunities for optimization. For example, observing an unoccupied hydrophobic pocket near the ligand can prompt the addition of a corresponding hydrophobic group to the inhibitor to increase binding affinity. This approach was used to guide the development of RORγt inverse agonists, where crystallographic data revealed how ether and fluoro-substituents could be positioned to improve potency. dundee.ac.uk
Another strategy is the systematic exploration of substituent effects . This involves creating a library of compounds with diverse chemical groups at a specific position to probe the steric, electronic, and hydrophobic requirements of the binding site. This was demonstrated in the optimization of c-Met inhibitors, where a variety of heterocyclic groups were appended via a urea linker to the 3-amino position. nih.gov This led to the discovery that a quinoline-6-ylmethyl group (compound 28a) provided superior potency compared to other analogues. nih.gov
Selectivity optimization often involves exploiting subtle differences between the target protein and off-target proteins. For instance, if an off-target kinase has a larger amino acid residue at a certain position (a "gatekeeper" residue) compared to the target kinase, an inhibitor can be designed with a bulky group that will clash with the larger residue, thus preventing binding to the off-target protein. The development of selective CBP/p300 bromodomain inhibitors from a 3-methylbenz[d]isoxazole core involved fine-tuning substituents on a 5-imidazole ring to achieve high potency and selectivity against other bromodomain families. nih.gov This highlights a strategy of "growing" the molecule into regions of the binding site that are unique to the desired target.
The successful optimization of these derivatives often relies on an iterative cycle of design, synthesis, and biological testing, progressively refining the molecular structure to achieve the desired profile of high potency and selectivity.
Applications and Future Research Directions
Role as a Privileged Scaffold in Medicinal Chemistry Research
The benzisoxazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This term denotes a molecular framework that is capable of binding to a variety of biological targets with high affinity, making it a valuable starting point for the development of new therapeutic agents. nih.govnih.govresearchgate.net The versatility of the benzisoxazole template allows it to serve as a molecular backbone for ligands targeting a wide array of biological entities. nih.gov Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govuri.edu
The introduction of various substituents onto the benzisoxazole ring system can significantly alter the chemical properties and biological activities of the resulting compounds. nih.gov For instance, the addition of a halogen atom at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity. nih.govnih.gov This adaptability makes the benzisoxazole scaffold a fertile ground for lead optimization and the design of more potent and selective drugs. nih.govoaji.net
Table 1: Selected Pharmacological Activities of Benzisoxazole Derivatives
| Pharmacological Activity | Example Drug/Compound Class | Reference(s) |
| Antipsychotic | Risperidone, Paliperidone, Iloperidone | ijpsr.infowikipedia.org |
| Anticonvulsant | Zonisamide, 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives | nih.govnih.govwikipedia.org |
| Anticancer | Various benzisoxazole analogues | nih.govnih.gov |
| Antimicrobial | N-linked oxazolidinone substituted benzisoxazoles | nih.gov |
| Anti-inflammatory | Benzisoxazole derivatives | nih.govnih.gov |
| Antidiabetic | Benzisoxazole derived PPARδ agonists | nih.gov |
This table is not exhaustive but provides a representation of the diverse applications of the benzisoxazole scaffold.
Potential Applications in Advanced Materials Science
Beyond its established role in medicine, the benzisoxazole scaffold is emerging as a valuable building block for advanced functional materials. nih.gov Its inherent aromaticity and stability make it an attractive component for synthetic chemistry and the creation of novel materials with unique electronic and optical properties. nih.govwikipedia.org
Research has demonstrated the use of benzisoxazole-containing polymers in organic electronics. For example, polymers incorporating benzo[1,2-d:4,5-d′]bis(oxazole) (BBO) have been utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) applications. mdpi.com Similarly, conjugated polymers based on benzooxadiazole, a related heterocyclic system, have been synthesized for use in high-performance phototransistors. rsc.org The structural rigidity and electron-accepting nature of these heterocyclic cores contribute to the desirable charge transport and photophysical properties of the resulting polymers. mdpi.comrsc.org The development of benzotriazole-containing polymers has also shown promise for various organic electronic applications, including electrochromics and organic solar cells. rsc.orgresearchgate.netbohrium.com The synthetic versatility of these scaffolds allows for the fine-tuning of their electronic properties, paving the way for new and improved materials for a range of devices. researchgate.net
Future Avenues in Synthetic Methodology Development
The continued interest in benzisoxazole derivatives necessitates the development of new and efficient synthetic methods. chim.it While traditional approaches to constructing the benzisoxazole core have been effective, modern organic chemistry is focused on creating more versatile and atom-economical routes. chim.itorganic-chemistry.org
Recent advancements include palladium-catalyzed C-H activation/[4+1] annulation reactions, which allow for the direct synthesis of benzisoxazoles from readily available starting materials. rsc.orgresearchgate.net This strategy enables the simultaneous formation of key carbon-carbon and carbon-nitrogen bonds. Another innovative approach involves the [3+2] cycloaddition of in situ generated nitrile oxides and arynes, providing a direct route to functionalized benzisoxazoles under mild conditions. organic-chemistry.orgnih.gov
Future research in this area will likely focus on:
Developing more regioselective and stereoselective synthetic methods.
Exploring novel catalytic systems, including photoredox catalysis, for C-H functionalization. researchgate.net
Expanding the scope of substrates to allow for greater diversification of the benzisoxazole scaffold. nih.gov
These advancements in synthetic methodology will be crucial for accessing novel benzisoxazole analogues for both medicinal and materials science applications.
Emerging Biological Targets and Mechanistic Investigations
Research into the biological activities of benzisoxazole derivatives continues to uncover new therapeutic opportunities. While their effects on dopamine (B1211576) and serotonin (B10506) receptors are well-established, particularly in the context of antipsychotic drugs, new biological targets are constantly being identified. ijpsr.infotaylorandfrancis.com
For example, certain benzisoxazole derivatives have been investigated as potent and selective inhibitors of acetylcholinesterase, a key target in Alzheimer's disease therapy. acs.org Others have shown potential as peroxisome proliferator-activated receptor (PPAR) modulators for the treatment of type 2 diabetes. nih.gov A naturally occurring benzisoxazole, 3,6-dihydroxy-1,2-benzisoxazole, has demonstrated antibiotic activity against multi-drug resistant Acinetobacter baumannii, with studies suggesting that it may target enzymes involved in the 4-hydroxybenzoate (B8730719) pathway. uri.edu
Future mechanistic investigations will likely involve:
Target identification and validation for novel bioactive benzisoxazole compounds.
Elucidation of the precise molecular interactions between benzisoxazole ligands and their biological targets through structural biology techniques.
Investigation of the downstream signaling pathways affected by these compounds.
A deeper understanding of the mechanism of action will be critical for the rational design of next-generation therapeutic agents with improved efficacy and safety profiles. uri.edu
Synergistic Approaches in Computational and Experimental Research
The integration of computational and experimental methods is becoming increasingly vital in the study of benzisoxazole derivatives. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools for predicting the biological activity of novel compounds and for understanding their binding modes at a molecular level. oaji.netresearchgate.net
QSAR studies can identify key structural features that are important for a compound's activity, providing guidance for the design of more potent analogues. researchgate.netrsc.org Molecular docking simulations can predict how a ligand will bind to the active site of a protein, allowing researchers to prioritize which compounds to synthesize and test. oaji.netmdpi.comresearchgate.net These computational predictions can then be validated through experimental testing, creating a feedback loop that accelerates the drug discovery process. rsc.org
Molecular dynamics simulations can further be used to assess the stability of ligand-protein complexes over time. rsc.org This synergistic approach, combining the predictive power of computational chemistry with the empirical data from experimental work, is a powerful strategy for lead optimization and the discovery of new drug candidates. rsc.org This integrated approach is also valuable in materials science for predicting the properties of new benzisoxazole-based polymers and materials.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 7-Methylbenzo[d]isoxazol-3-amine, and how do reaction conditions impact yield?
The compound is synthesized via multicomponent cascade reactions, such as the I2-DMSO-mediated [3+1+2] annulation of aryl methyl ketones, enaminones, and benzo[d]isoxazol-3-amine derivatives. Key factors include solvent choice (e.g., DMSO for its oxidizing properties), temperature control (room temperature to 80°C), and stoichiometric ratios of substrates to avoid side reactions. Optimizing these conditions can achieve yields exceeding 70% . Alternative routes involve functionalizing pre-existing benzo[d]isoxazole scaffolds via nucleophilic substitution or catalytic amination, though steric effects from the methyl group may require tailored catalysts .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
1H/13C NMR is critical for confirming regiochemistry and substituent positions. For example, the methyl group at the 7-position shows a distinct singlet near δ 2.3–2.5 ppm, while the amine proton resonates as a broad peak at δ 5.0–5.5 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy identifies N-H stretching (3200–3400 cm⁻¹). LC-MS with reverse-phase columns (C18) is recommended for purity analysis, especially when monitoring byproducts from annulation reactions .
Advanced: How do electronic and steric effects of substituents on the benzo[d]isoxazole ring influence reactivity in transannulation reactions?
Electron-withdrawing groups (e.g., trifluoromethyl at the 5-position) enhance electrophilicity at the C3 amine, facilitating nucleophilic attack in annulation reactions. Conversely, bulky substituents (e.g., bromine at the 6-position) may hinder ring closure, requiring elevated temperatures or Lewis acid catalysts. Computational studies (DFT) suggest that methyl groups at the 7-position stabilize transition states by reducing steric strain during C-C bond formation .
Advanced: What mechanistic pathways explain the transannulation of this compound into pyrimidine derivatives?
The I2-DMSO system mediates a cascade process: (1) iodine oxidizes the enaminone to generate an α,β-unsaturated carbonyl intermediate; (2) nucleophilic attack by the amine forms a C-N bond; (3) cyclization via a six-membered transition state creates the pyrimidine core. Kinetic studies indicate that DMSO acts as both solvent and mild oxidizer, avoiding metal catalysts. Isotopic labeling (15N) confirms N1 and N3 positions in the pyrimidine product .
Advanced: How can researchers resolve contradictions in reported reaction yields for annulation reactions involving this compound?
Discrepancies often arise from variations in substrate purity, solvent dryness, or trace metal contamination. Systematic replication studies should include:
- Control experiments : Compare yields under inert (N2) vs. aerobic conditions.
- HPLC monitoring : Track intermediate formation to identify rate-limiting steps.
- Statistical design : Use factorial experiments to isolate variables (e.g., temperature, catalyst loading) .
Advanced: What computational methods predict the regioselectivity of this compound in cycloaddition reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition-state geometries and frontier molecular orbitals (FMOs). The HOMO of the amine interacts with the LUMO of the enaminone, favoring C3 attack. Solvent effects (PCM models) refine activation energy predictions, aligning with experimental outcomes .
Basic: What functionalization strategies are feasible for modifying the this compound scaffold post-synthesis?
The amine group can undergo acylation (e.g., acetic anhydride) or sulfonylation (e.g., tosyl chloride) to enhance solubility. Electrophilic aromatic substitution at the 4-position is possible under Friedel-Crafts conditions, though steric hindrance from the methyl group may limit reactivity. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids introduces aryl/heteroaryl groups .
Advanced: How do halogenated analogs (e.g., 5-fluorobenzo[d]isoxazol-3-amine) compare in bioactivity studies?
Halogenation alters pharmacokinetic properties: Fluorine at the 5-position increases metabolic stability but reduces solubility. Comparative SAR studies show that 7-methyl derivatives exhibit superior CNS penetration due to lipophilicity, while brominated analogs show enhanced binding in enzyme inhibition assays .
Basic: What are the stability considerations for storing this compound, and how does degradation impact experimental reproducibility?
The compound is hygroscopic; store under argon at −20°C. Degradation products (e.g., oxidized isoxazole rings) can form under prolonged light exposure, detectable via TLC (Rf shift) or NMR (disappearance of amine signals). Pre-use recrystallization (ethanol/water) ensures purity .
Advanced: How can mixed-methods approaches (e.g., NMR kinetics + DFT) elucidate competing reaction pathways in annulation chemistry?
Combining experimental kinetics (variable-temperature NMR) with DFT simulations identifies intermediates and competing pathways. For example, time-resolved 1H NMR reveals a transient hemiaminal intermediate during pyrimidine formation, while DFT confirms its lower energy barrier compared to alternative routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
